Antimicrobial peptide 7
Description
Antimicrobial Peptide 7 (AP7) is a short cationic alpha-helical peptide derived from rational design efforts to optimize antimicrobial activity while minimizing toxicity. Studies by Pandit et al. (2018, 2020) highlight its seven-residue structure, which enables rapid membrane disruption through electrostatic interactions with negatively charged bacterial membranes, followed by hydrophobic insertion into lipid bilayers . AP7 exhibits broad-spectrum activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) pathogens, with minimal inhibitory concentrations (MICs) in the range of 2–8 µg/mL . Its mechanism aligns with the "carpet model," where peptide accumulation on the membrane surface leads to transient pore formation and cell lysis .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLGPLLKIAAKVGSNLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Key Findings :
- Efficacy : AP7’s MIC values are comparable to BP100 and Temporin L but lower than RNase 7 and Bac5(1–17), highlighting its potency against Gram-negative bacteria .
- Mechanistic Differences : Unlike Temporin L (toroidal pore) and Bac5(1–17) (intracellular targeting), AP7 and BP100 share a carpet-like mechanism, causing rapid membrane disruption . RNase 7, despite its larger size, avoids aggregation and directly destabilizes membranes .
- Toxicity : AP7’s hemolytic activity (<10%) is higher than BP100 but lower than Temporin L, suggesting a trade-off between hydrophobicity and biocompatibility .
Classification and Database Integration
AP7 is cataloged in databases such as CAMP (3782 entries) and DRAMP (≥17,000 entries), which classify it as a "synthetic AMP" with experimentally validated activity . Rough set theory categorizes AP7 within "Group 3" peptides, characterized by high net charge (+5) and moderate hydrophobicity, a profile shared with BP100 . This classification aids in predicting synergies; for example, AP7 hybridized with Bac5 fragments shows a 6-fold increase in activity against P. aeruginosa .
Technological and Design Advancements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
